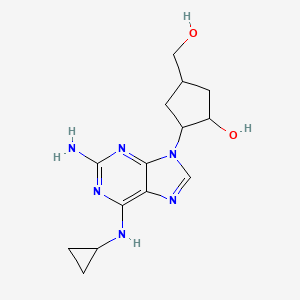
2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol (Mixture of Diastereomers) is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentanol ring. The presence of both amino and cyclopropylamino groups in the purine ring makes it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a halogenated purine derivative.
Attachment of the Cyclopentanol Ring: The final step involves the attachment of the cyclopentanol ring to the purine base through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The purine ring can undergo substitution reactions, where the amino or cyclopropylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require the presence of strong bases or acids, such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the purine ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-cyclopropylamino-9H-purine: This compound shares a similar purine base structure but lacks the hydroxymethylcyclopentanol moiety.
2-Amino-6-(methylamino)-9H-purine: Similar in structure but with a methylamino group instead of a cyclopropylamino group.
2-Amino-6-(ethylamino)-9H-purine: Contains an ethylamino group in place of the cyclopropylamino group.
Uniqueness
The uniqueness of 2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol lies in its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H20N6O2 |
|---|---|
Molekulargewicht |
304.35 g/mol |
IUPAC-Name |
2-[2-amino-6-(cyclopropylamino)purin-9-yl]-4-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20N6O2/c15-14-18-12(17-8-1-2-8)11-13(19-14)20(6-16-11)9-3-7(5-21)4-10(9)22/h6-10,21-22H,1-5H2,(H3,15,17,18,19) |
InChI-Schlüssel |
WROLYMYANKQWEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(CC4O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


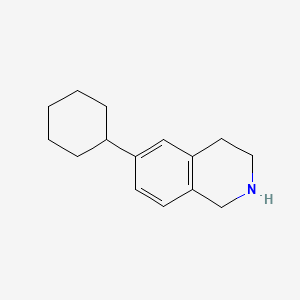
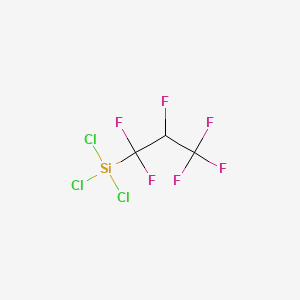
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
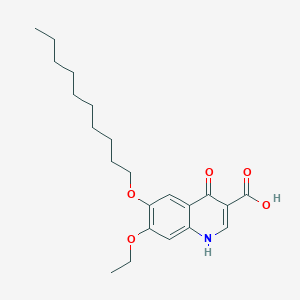
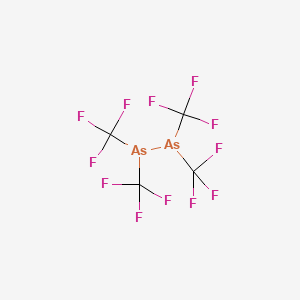
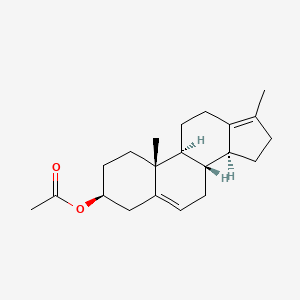

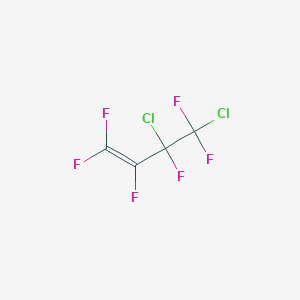
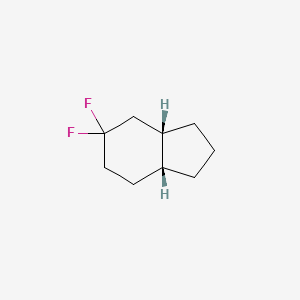
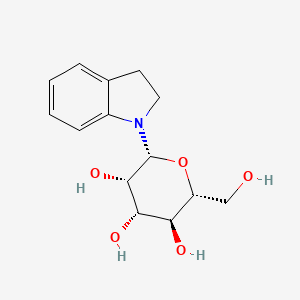
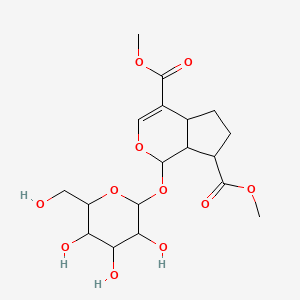
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
